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Compound of Interest

Compound Name: pyridin-2-ylmethanamine

Cat. No.: B045004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for pyridin-2-
ylmethanamine (also known as 2-picolylamine), a versatile bidentate ligand and building block
in pharmaceutical and materials science.[1][2] The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
standardized experimental protocols for data acquisition.

Data Presentation: Spectral Data Summary

The quantitative spectral data for pyridin-2-ylmethanamine (CAS: 3731-51-9) is summarized
in the tables below.[3] This data is essential for substance identification, purity assessment, and
structural elucidation.

Table 1: *H NMR Spectral Data

Solvent: Chloroform-d (CDCIs), Reference: TMS (& 0.00 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Doublet of doublets
~8.55 1H H-6 (Py)
(dd)
~7.65 Triplet of doublets (td) 1H H-4 (Py)
~7.30 Doublet (d) 1H H-3 (Py)
Doublet of doublets
~7.18 1H H-5 (Py)
(dd)
~3.95 Singlet (s) 2H Methylene (-CH-2)
~1.95 Broad Singlet (s) 2H Amine (-NH2)

Note: Py = Pyridine Ring. Actual chemical shifts and coupling constants can vary slightly based
on solvent and concentration.

Table 2: 13C NMR Spectral Data

Solvent: Chloroform-d (CDCIls), Reference: CDCIz (& 77.2 ppm)

Chemical Shift (8) ppm Assighment
~160.0 C-2 (Py, C-CHz2NHz)
~149.5 C-6 (Py)

~136.8 C-4 (Py)

~122.5 C-5 (Py)

~121.0 C-3 (Py)

~46.5 Methylene (-CHz)

Note: The carbon attached to the nitrogen in the pyridine ring (C-2) is the most deshielded
among the ring carbons, excluding C6.[4]
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Table 3: Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR) or Neat Film

Wavenumber (cm~12)

Intensity

Assignment

N-H Asymmetric & Symmetric

3360 - 3280 Medium, Broad (doublet) Stretch (Primary Amine)
3050 - 3010 Medium Aromatic C-H Stretch

2920 - 2850 Medium Aliphatic C-H Stretch (-CH2)
~1600 Strong N-H Scissoring (Bending)

1590, 1570, 1475, 1435

Strong to Medium

Aromatic C=C and C=N Ring
Stretching

~1300

Medium

C-N Stretch

~750

Strong

C-H Out-of-plane Bending
(ortho-disubstituted ring)

Table 4. Mass Spectrometry (MS) Data

Technique: Electron lonization (El) at 70 eV
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment
miz
108 High [M]* (Molecular lon)
107 Medium [M-H]*
93 Low [M-NH]*
] [M-CH2NH2]* + H (Pyridinium
80 High ]
ion)
) [M-CH2NH]* (Loss of
79 Very High (Base Peak) ) )
aminomethylene radical)
78 High [CsHaN]* (Pyridyl cation)
52 Medium Fragmentation of pyridine ring

Note: The fragmentation pattern is characterized by the facile loss of the aminomethylene
group, leading to a very stable pyridyl cation or related fragments.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
a chemical compound like pyridin-2-ylmethanamine.
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A flowchart of the typical workflow for spectroscopic analysis.

Experimental Protocols
The following sections provide detailed, representative methodologies for acquiring the spectral

data presented above.

This protocol is suitable for acquiring high-resolution *H and 3C NMR spectra.

Sample Preparation: Approximately 10-20 mg of pyridin-2-ylmethanamine is accurately
weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCls, 99.8% D) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.[7][8] The solution is prepared in a
clean, dry vial and then transferred into a 5 mm NMR tube using a Pasteur pipette plugged
with a small amount of cotton or glass wool to filter out any particulate matter.[9] The final

sample height in the tube should be approximately 5 cm.

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer, such as

a Bruker AVANCE series instrument.
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o Data Acquisition:

o The NMR tube is placed in the spectrometer's autosampler or manually inserted into the
probe.

o The spectrometer's field is locked onto the deuterium signal of the CDCIs solvent.

o The magnetic field homogeneity is optimized through an automated or manual shimming
process to ensure sharp, symmetrical peaks.[8]

o 'H NMR: A standard single-pulse experiment is performed. Key parameters include a 30°
pulse angle, an acquisition time of ~3 seconds, a relaxation delay of 2 seconds, and 16-32
scans.

o 13C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the lower
natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically
required to achieve a good signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). The H
spectrum is referenced to the TMS signal at 0.00 ppm, and the 13C spectrum is referenced to
the residual CDCls solvent peak at 77.16 ppm.

This protocol describes the analysis of a pure liquid sample using the "neat film" method.[10]

o Sample Preparation: A single drop of neat (undiluted) pyridin-2-ylmethanamine is placed
onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
[11] A second salt plate is carefully placed on top, allowing the liquid to spread into a thin,
uniform capillary film between the two plates.[10]

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used, such as a Bruker
Tensor 27 or a PerkinElmer Spectrum Two.

« Data Acquisition:

o A background spectrum of the empty sample compartment is collected to account for
atmospheric CO2 and H20 vapor.[12]
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o The "sandwiched" salt plates containing the sample are mounted in the spectrometer's
sample holder.

o The sample spectrum is acquired, typically by co-adding 16-32 scans over a range of
4000-400 cm~* with a resolution of 4 cm~1.

o Data Processing: The final absorbance or transmittance spectrum is generated automatically
by the instrument's software, which ratios the sample scan against the background scan.
The resulting spectrum is analyzed for characteristic absorption bands corresponding to the
molecule's functional groups.

This protocol is designed to determine the molecular weight and fragmentation pattern of the
compound.

e Sample Preparation: A dilute solution of pyridin-2-ylmethanamine (~1 mg/mL) is prepared
using a volatile organic solvent such as dichloromethane or methanol.

e Instrumentation: A GC-MS system, consisting of a gas chromatograph coupled to a mass
spectrometer with an electron ionization (EI) source, is used.[13]

o Data Acquisition:

o Gas Chromatography: 1 pL of the sample solution is injected into the GC inlet, which is
heated to ~250°C. The vaporized sample is carried by an inert gas (e.g., helium) through a
capillary column (e.g., a 30m DB-5ms). A temperature program is used to separate the
analyte from the solvent and any impurities, for instance: hold at 60°C for 2 minutes, then
ramp to 280°C at 10°C/min.[14]

o Mass Spectrometry: As the compound elutes from the GC column, it enters the MS ion
source. Molecules are bombarded with a beam of electrons (70 eV) to generate a
positively charged molecular ion and various fragment ions. The mass analyzer (e.g., a
guadrupole) separates these ions based on their mass-to-charge (m/z) ratio, and a
detector records their relative abundance. The scan range is typically set from m/z 40 to
300.[15]

o Data Processing: The resulting total ion chromatogram (TIC) shows peaks corresponding to
the separated compounds. The mass spectrum associated with the peak for pyridin-2-
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ylmethanamine is extracted and analyzed to identify the molecular ion peak and interpret
the fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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